molecular formula C6H3BrClNO2 B595903 6-Bromo-5-chloropicolinic acid CAS No. 1214328-42-3

6-Bromo-5-chloropicolinic acid

Cat. No.: B595903
CAS No.: 1214328-42-3
M. Wt: 236.449
InChI Key: QZGHYAQILPBFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5-chloropicolinic acid is a chemical compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.5 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a picolinic acid core with bromine and chlorine substituents. The exact positions of these substituents can be determined by the compound’s IUPAC name: 6-bromo-5-chloro-2-pyridinecarboxylic acid .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .

Scientific Research Applications

Reactivity and Photolysis Studies

6-Bromo-5-chloropicolinic acid has been involved in studies exploring the reactivity of halides with triplets of picolinic acids, showcasing the contrasting effects of bromide and chloride. Research by Rollet and Richard (2006) revealed the trapping of triplets by bromides and chlorides under different pH conditions, highlighting the compound's role in understanding photophysical processes and reaction mechanisms in photochemical studies (Rollet & Richard, 2006).

Electrocatalysis and Synthesis

This compound derivatives have been used in electrocatalytic synthesis, demonstrating the feasibility of electrosynthesis of related compounds. Gennaro et al. (2004) explored the electrochemical reduction of halopyridines, highlighting the silver electrode's electrocatalytic effect for the reduction of the bromo derivative. This study provides insights into sustainable methodologies for synthesizing bioactive compounds (Gennaro et al., 2004).

Environmental Degradation and Remediation

Research has also focused on the electrocatalytic dechlorination of chloropicolinic acid mixtures, demonstrating the potential for environmental remediation. Hong-xing et al. (2016) developed an aqueous phase electrocatalytic hydrogenation system based on Pd catalysts for dechlorinating chloropicolinic acid mixtures into less harmful products, showing the application in reducing organic waste discharge (Hong-xing et al., 2016).

Pharmacological and Biological Activity

Studies have also investigated the biological activities of compounds structurally related to this compound. Hu et al. (2002) isolated various compounds from the Jamaican sponge Smenospongia aurea, including derivatives that exhibit significant antimalarial and antimycobacterial activity, demonstrating the compound's relevance in the development of new therapeutic agents (Hu et al., 2002).

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloropicolinic acid is not specified in the available resources. As a research chemical, its effects would depend on the context of its use .

Safety and Hazards

6-Bromo-5-chloropicolinic acid is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions of 6-Bromo-5-chloropicolinic acid are not explicitly mentioned in the available resources. As a research chemical, its future applications would depend on the outcomes of ongoing experimental studies .

Properties

IUPAC Name

6-bromo-5-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGHYAQILPBFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735204
Record name 6-Bromo-5-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214328-42-3
Record name 6-Bromo-5-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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